molecular formula C15H14O2 B6377648 5-(4-Ethylphenyl)-2-formylphenol CAS No. 1261902-35-5

5-(4-Ethylphenyl)-2-formylphenol

Cat. No.: B6377648
CAS No.: 1261902-35-5
M. Wt: 226.27 g/mol
InChI Key: BCSLTSFDVBGISR-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)-2-formylphenol is an organic compound characterized by the presence of a phenol group substituted with an ethyl group at the para position and a formyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)-2-formylphenol can be achieved through several synthetic routes. One common method involves the formylation of 4-ethylphenol using a Vilsmeier-Haack reaction, which employs DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 5-(4-Ethylphenyl)-2-carboxyphenol.

    Reduction: 5-(4-Ethylphenyl)-2-hydroxymethylphenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-Ethylphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Ethylphenol: Lacks the formyl group, making it less reactive in certain chemical reactions.

    2-Formylphenol: Lacks the ethyl group, resulting in different steric and electronic properties.

    4-Ethyl-2-hydroxybenzaldehyde: Similar structure but with different substitution pattern.

Uniqueness

5-(4-Ethylphenyl)-2-formylphenol is unique due to the presence of both the ethyl and formyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-(4-ethylphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-11-3-5-12(6-4-11)13-7-8-14(10-16)15(17)9-13/h3-10,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSLTSFDVBGISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685062
Record name 4'-Ethyl-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-35-5
Record name 4'-Ethyl-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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